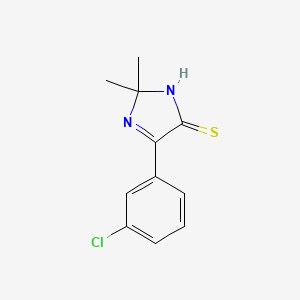
N-tert-butyl-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is a compound that belongs to the class of azetidines and benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The azetidine ring, a four-membered nitrogen-containing heterocycle, is also of significant interest due to its presence in various biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide typically involves the construction of the benzimidazole ring followed by the formation of the azetidine ring. One common method for synthesizing benzimidazoles involves the condensation of o-phenylenediamine with formic acid or its equivalents . The azetidine ring can be synthesized through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and efficient synthetic routes. The use of microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium has been reported as an efficient method for synthesizing nitrogen-containing heterocycles .
化学反応の分析
Types of Reactions
N-tert-butyl-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
科学的研究の応用
N-tert-butyl-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N-tert-butyl-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its diverse biological activities . The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole, which also contain the benzimidazole ring, are known for their pharmacological activities.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, are of interest due to their biological activities.
Uniqueness
N-tert-butyl-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is unique due to the combination of the benzimidazole and azetidine rings in its structure. This combination may enhance its biological activity and make it a valuable compound for further research and development.
特性
IUPAC Name |
N-tert-butyl-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-17-13-7-5-6-8-14(13)20(11)12-9-19(10-12)15(21)18-16(2,3)4/h5-8,12H,9-10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTOSWHTWJRHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[({Thieno[3,2-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol](/img/structure/B2779647.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779648.png)
![2,3-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2779649.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2779650.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2779655.png)
![Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2779656.png)

![N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2779662.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779664.png)
![3-[(3-FLUOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B2779665.png)
![7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779666.png)

